molecular formula C22H20N4O3S B6483424 7-(4-ethoxyphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1243073-56-4

7-(4-ethoxyphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6483424
CAS No.: 1243073-56-4
M. Wt: 420.5 g/mol
InChI Key: NIAUIZQXDGZTKA-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a fused triazole-pyrazinone scaffold. Its structure includes a 4-ethoxyphenyl group at position 7 and a sulfanyl-linked 4-methylphenyl-2-oxoethyl substituent at position 2. Such derivatives are synthesized via cyclization of hydrazinopyrazinones with acids or anhydrides, as demonstrated in general protocols for this class .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-29-18-10-8-17(9-11-18)25-12-13-26-20(21(25)28)23-24-22(26)30-14-19(27)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUIZQXDGZTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Position 3) Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound [2-(4-Methylphenyl)-2-oxoethyl]sulfanyl 4-Ethoxyphenyl C₂₂H₂₀N₄O₃S 420.49 High lipophilicity (ethoxy group); moderate metabolic stability (sulfanyl)
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}triazolo[4,3-a]pyrazin-3-one [2-(4-Fluorophenyl)piperazinyl]-2-oxoethyl 2-Ethylphenyl C₂₅H₂₅FN₆O₂S 492.57 Bulky piperazinyl group; fluorophenyl enhances CNS targeting
7-(1-(4-Fluorophenyl)ethyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one (171) Nitroimidazole (position 2) 1-(4-Fluorophenyl)ethyl C₁₅H₁₂FN₃O₃ 301.28 Nitro group confers redox activity; fluorophenyl improves bioavailability
8-Amino-6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-2-phenyl-triazolo[4,3-a]pyrazin-3(2H)-one (57) Phenyl 4-(2-(Piperidin-1-yl)ethoxy)phenyl C₂₃H₂₄N₆O₂ 424.48 Amino group enhances solubility; piperidine tail for receptor interaction

Key Findings

Substituent Effects on Bioactivity: The target compound’s 4-ethoxyphenyl group increases lipophilicity (logP ~3.2 estimated) compared to analogs with polar groups (e.g., amino in or nitro in ), favoring passive diffusion across membranes . Sulfanyl-linked 4-methylphenyl-2-oxoethyl at position 3 may reduce metabolic oxidation compared to piperazinyl or nitro groups, which are prone to enzymatic modification .

Synthetic Flexibility: The target compound’s synthesis aligns with methods using carbonyldiimidazole-mediated cyclization of hydrazinopyrazinones with carboxylic acids . This approach allows modular substitution, unlike nitroimidazole derivatives requiring redox-sensitive intermediates .

Biological Potential: While direct bioactivity data for the target compound is unavailable, structural analogs exhibit diverse pharmacological profiles:

  • Piperazinyl derivatives (e.g., ) show affinity for CNS targets due to fluorophenyl and piperazine moieties.
  • Amino-substituted analogs (e.g., ) demonstrate improved aqueous solubility, critical for oral bioavailability.

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